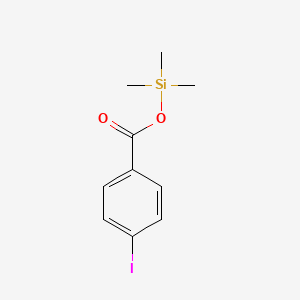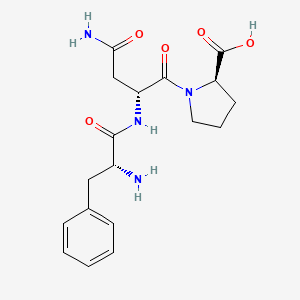
D-Phenylalanyl-D-asparaginyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-asparaginyl-D-proline: is a synthetic tripeptide composed of three amino acids: D-phenylalanine, D-asparagine, and D-proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-asparaginyl-D-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can lead to the formation of reduced peptide derivatives.
Scientific Research Applications
Chemistry: D-Phenylalanyl-D-asparaginyl-D-proline is used in the study of peptide chemistry, including the investigation of peptide bond formation and stability.
Biology: In biological research, this peptide can serve as a model compound for studying protein-protein interactions and enzyme-substrate specificity.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-asparaginyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
L-Phenylalanyl-L-asparaginyl-L-proline: A similar tripeptide with L-amino acids instead of D-amino acids.
D-Phenylalanyl-L-asparaginyl-D-proline: A variant with a different configuration at the asparagine residue.
Uniqueness: D-Phenylalanyl-D-asparaginyl-D-proline is unique due to its all-D-amino acid composition, which can confer increased stability against enzymatic degradation compared to peptides composed of L-amino acids. This property makes it particularly valuable in therapeutic applications where stability is crucial.
Properties
CAS No. |
821776-16-3 |
|---|---|
Molecular Formula |
C18H24N4O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R)-1-[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O5/c19-12(9-11-5-2-1-3-6-11)16(24)21-13(10-15(20)23)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,12-14H,4,7-10,19H2,(H2,20,23)(H,21,24)(H,26,27)/t12-,13-,14-/m1/s1 |
InChI Key |
WGXOKDLDIWSOCV-MGPQQGTHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
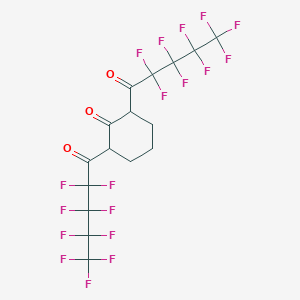
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
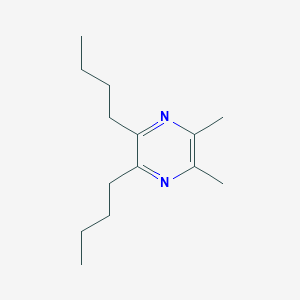
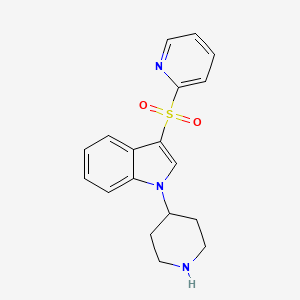
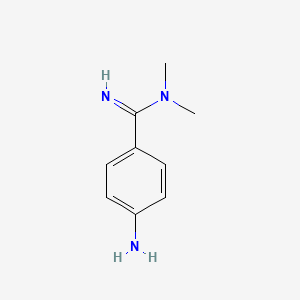
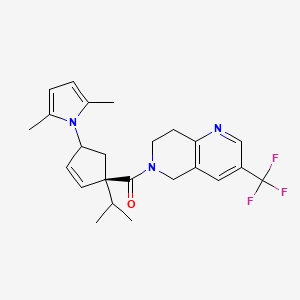
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
